molecular formula C8H7Br2N3O2 B13633949 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide

Cat. No.: B13633949
M. Wt: 336.97 g/mol
InChI Key: SSJYEHZYVAQOEU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazolopyridine core.

    Bromomethylation: The triazolopyridine core is then bromomethylated using bromomethyl reagents under controlled conditions.

    Carboxylation: The bromomethylated product is further reacted with carboxylating agents to introduce the carboxylic acid group.

    Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The triazolopyridine core may also interact with various enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a trifluoromethyl group instead of a bromomethyl group, which can lead to different biological activities and chemical reactivity.

    3-(Methyl)-[1,2,4]triazolo[4,3-a]pyridine:

    3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromomethyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H7Br2N3O2

Molecular Weight

336.97 g/mol

IUPAC Name

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H6BrN3O2.BrH/c9-4-6-10-11-7-5(8(13)14)2-1-3-12(6)7;/h1-3H,4H2,(H,13,14);1H

InChI Key

SSJYEHZYVAQOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(=O)O)CBr.Br

Origin of Product

United States

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